molecular formula C20H22N2O5S B2884172 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide CAS No. 325731-77-9

4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide

Cat. No.: B2884172
CAS No.: 325731-77-9
M. Wt: 402.47
InChI Key: ZPCOOZOZGHUGIF-UHFFFAOYSA-N
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Description

Historical Development of Azepane-Sulfonylbenzamide Derivatives

The exploration of azepane-sulfonylbenzamide derivatives emerged from foundational work on sulfonamide pharmacology in the early 20th century. Sulfonamides, initially recognized for their antibacterial properties, gained prominence with the discovery of Prontosil in 1935. Over time, structural modifications aimed to enhance target specificity and reduce resistance. The incorporation of azepane—a seven-membered secondary amine—into sulfonamide frameworks began in the 2000s, driven by efforts to improve metabolic stability and conformational flexibility. Early studies demonstrated that azepane sulfonamides exhibited potent enzyme inhibition, particularly against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disorders. Concurrently, benzamide derivatives gained attention for their role in modulating ion channels and kinases, prompting hybridization with azepane sulfonamides to exploit synergistic effects.

Table 1: Key Milestones in Azepane-Sulfonylbenzamide Development

Year Development Significance
2009 First azepane sulfonamides as 11β-HSD1 inhibitors Validated azepane’s role in enzyme targeting
2019 Structural optimization for TRP channel modulation Expanded applications to neuropharmacology
2022 Synthesis of enantiomerically pure benzodioxole derivatives Improved selectivity in receptor binding

Significance in Medicinal Chemistry Research

The compound 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide integrates three pharmacophoric elements:

  • Azepane sulfonyl group : Enhances electrophilicity for covalent interactions with catalytic lysine residues in enzymes like Hsp90.
  • Benzodioxole moiety : Imparts metabolic stability via methylenedioxy bridging, reducing CYP450-mediated oxidation.
  • Benzamide backbone : Facilitates hydrogen bonding with target proteins, as seen in kinase inhibitors.

This triad enables dual targeting of enzymatic and receptor-based pathways. For instance, azepane sulfonamides inhibit 11β-HSD1 at nanomolar concentrations (IC₅₀ ~3 nM), while benzodioxole derivatives activate TRPM8 receptors, implicated in pain and thermosensation. Such multifunctionality positions the compound as a scaffold for polypharmacology.

Current Research Landscape and Knowledge Gaps

Recent studies focus on structural analogs to optimize pharmacokinetic profiles:

  • Substituent effects : Chlorination at the benzamide’s para position (as in 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide) improves membrane permeability but increases hERG channel affinity, necessitating cardiotoxicity screening.
  • Stereochemical control : Enantiopure synthesis (e.g., (+)-(2E)-3-(1,3-benzodioxol-5-yl)-N-phenyl-N-(tetrahydro-3-furanyl)-2-propenamide) achieves >98% selectivity for TRPM8 over TRPV1.

Critical gaps include :

  • Limited in vivo efficacy data for central nervous system (CNS) penetration, despite the benzodioxole’s lipophilicity.
  • Unresolved structure-activity relationships (SAR) for off-target effects, particularly at potassium channels.

Integration within Sulfonamide Pharmacology

Sulfonamides are classified by their target engagement:

  • Antibacterial agents : Competitive inhibitors of dihydropteroate synthase (DHPS).
  • Enzyme inhibitors : Bind catalytic sites via sulfonyl-oxygen interactions (e.g., 11β-HSD1).
  • Ion channel modulators : Allosteric regulation of TRP receptors.

This compound exemplifies the third category, leveraging sulfonamide’s versatility for non-classical applications. Its benzodioxole group acts as a bioisostere for carboxylates, enhancing blood-brain barrier penetration compared to traditional sulfonamides.

Table 2: Comparative Analysis of Sulfonamide Subclasses

Subclass Target Key Feature Example
Classical DHPS Para-aminobenzenesulfonamide Sulfamethoxazole
Enzyme-targeted 11β-HSD1 Azepane sulfonyl group Compound 30
Ion channel TRPM8 Benzodioxole substitution Current compound

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-20(21-16-7-10-18-19(13-16)27-14-26-18)15-5-8-17(9-6-15)28(24,25)22-11-3-1-2-4-12-22/h5-10,13H,1-4,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCOOZOZGHUGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Introduction of the Azepane Sulfonyl Group: The azepane ring is introduced through a sulfonylation reaction, where azepane reacts with a sulfonyl chloride derivative.

    Coupling with Benzamide: The final step involves coupling the benzodioxole and azepane sulfonyl intermediates with benzamide under suitable reaction conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it may bind to a specific enzyme’s active site, blocking substrate access and inhibiting its activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a benzamide-sulfonamide backbone with several derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name / ID Sulfonamide Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4)
Target Compound Azepan-1-yl 1,3-Benzodioxol-5-yl - - -
LMM5 Benzyl(methyl) 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl C₃₁H₃₀N₄O₅S 594.7 Solubilized in DMSO/Pluronic F-127
LMM11 Cyclohexyl(ethyl) 5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl C₂₃H₂₈N₄O₅S 480.6 Solubilized in DMSO/Pluronic F-127
CAS 852712-48-2 Azepan-1-yl 5-Ethylsulfonyl-2-hydroxyphenyl C₂₁H₂₆N₂O₆S₂ 466.6 11.6 µg/mL

Key Observations

Sulfonamide Substituents :

  • The azepane group in the target compound and CAS 852712-48-2 introduces a larger, more flexible ring compared to LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups. This may enhance membrane permeability but reduce aqueous solubility (e.g., CAS 852712-48-2’s solubility of 11.6 µg/mL vs. DMSO-solubilized LMM5/LMM11) .
  • Smaller substituents (e.g., cyclohexyl in LMM11) may favor metabolic stability over bulky azepane.

In contrast, LMM5 and LMM11 feature oxadiazole rings, which confer rigidity and hydrogen-bonding capacity . CAS 852712-48-2’s ethylsulfonyl-hydroxyphenyl group introduces polar sulfonyl and hydroxyl moieties, likely increasing solubility compared to the benzodioxol group .

Molecular Weight and Solubility :

  • LMM5 (594.7 g/mol) exceeds the typical threshold for drug-likeness (500 g/mol), while CAS 852712-48-2 (466.6 g/mol) and LMM11 (480.6 g/mol) align with conventional guidelines. The target compound’s molecular weight is expected to fall within this range.

Q & A

Q. What are the optimal synthetic routes for 4-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential sulfonylation and amidation reactions. Key steps include:

  • Sulfonylation : Reaction of azepane with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
  • Amidation : Coupling the sulfonyl chloride with N-(1,3-benzodioxol-5-yl)benzamide using a base (e.g., triethylamine) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours .
    Critical parameters:
  • Solvent choice : Polar aprotic solvents (DMF, dichloromethane) enhance reactivity .
  • Temperature control : Higher temperatures (>80°C) risk side reactions, such as hydrolysis of the sulfonamide group .
    Validation: Purity is confirmed via HPLC (≥98%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identifies protons on the benzodioxole ring (δ 6.7–7.1 ppm) and azepane’s methylene groups (δ 1.5–2.0 ppm) .
    • 13C NMR : Confirms sulfonamide formation (C-SO₂ signal at ~110 ppm) and benzamide carbonyl (C=O at ~168 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 431.12) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental designs validate these interactions?

Methodological Answer:

  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to sulfotransferases or cytochrome P450 enzymes due to the sulfonamide moiety .
  • Validation Techniques :
    • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to recombinant enzymes, with buffer optimization (pH 7.4, 25°C) to mimic physiological conditions .
    • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions .
  • Contradiction Management : Discrepancies between computational and experimental KD values may arise from solvation effects; molecular dynamics simulations (MD, 100 ns) refine binding models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Common contradictions include variable IC₅₀ values in enzyme inhibition assays. Strategies:

  • Assay Standardization :
    • Use uniform substrate concentrations (e.g., 10 µM ATP for kinase assays) .
    • Control for pH (7.4) and ionic strength (150 mM NaCl) .
  • Data Normalization :
    • Normalize inhibition data to positive controls (e.g., staurosporine for kinases) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare datasets across studies .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • Lipophilicity : Calculated logP (ClogP) using ChemAxon or Schrodinger’s QikProp .
    • Metabolic Stability : CYP450 metabolism predicted via in silico tools (e.g., StarDrop’s P450 Module) .
  • Toxicity Profiling :
    • AMES Test Prediction : Use Derek Nexus to assess mutagenicity risk .
  • Validation : Compare computational results with in vitro hepatocyte assays (e.g., half-life in human liver microsomes) .

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